

Comparative Antifungal Efficacy of P-113Du and P-113Tri Peptides

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Compound of Interest

Compound Name: PAC-113

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A comprehensive analysis of the enhanced antifungal properties of duplicated and triplicated P-113 peptide variants against *Candida* species, supported by experimental data and mechanistic insights.

Introduction

P-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva with known antifungal properties.[1][2][3][4] To enhance its therapeutic potential, derivatives of P-113 have been synthesized, including P-113Du and P-113Tri, which are duplicated and triplicated forms of the parent peptide, respectively.[1][2] This guide provides a comparative analysis of the antifungal activity of P-113Du and P-113Tri against various *Candida* species, a genus of opportunistic pathogenic yeasts. The data presented herein demonstrates the superior efficacy of these multimeric peptides, particularly their reduced sensitivity to environmental factors such as high salt concentrations and low pH.[1][2][5]

Enhanced Antifungal Activity of P-113 Derivatives

Experimental evidence consistently indicates that P-113Du and P-113Tri exhibit increased antifungal activity against both planktonic cells and biofilms of *Candida* species compared to the monomeric P-113.[1][2][6] This enhanced activity is attributed to several factors, including a higher α -helical content in their secondary structure, which is believed to facilitate their interaction with fungal membranes.[2]

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following table summarizes the MIC values of P-113, P-113Du, and P-113Tri against a panel of *Candida* species, including ATCC strains and clinical isolates. The data clearly shows that P-113Du and P-113Tri have lower MICs, indicating greater antifungal activity.

Fungal Strain	MIC (µg/mL)
P-113	
Candida albicans	
SC5314	4
ATCC 90028	4
Clinical Isolate 1	8
Clinical Isolate 2	8
Candida parapsilosis	
ATCC 22019	4
Clinical Isolate	8
Candida tropicalis	
ATCC 750	4
Clinical Isolate	8
Candida krusei	
ATCC 6258	16
Candida glabrata	
ATCC 90030	>128
Clinical Isolate	>128

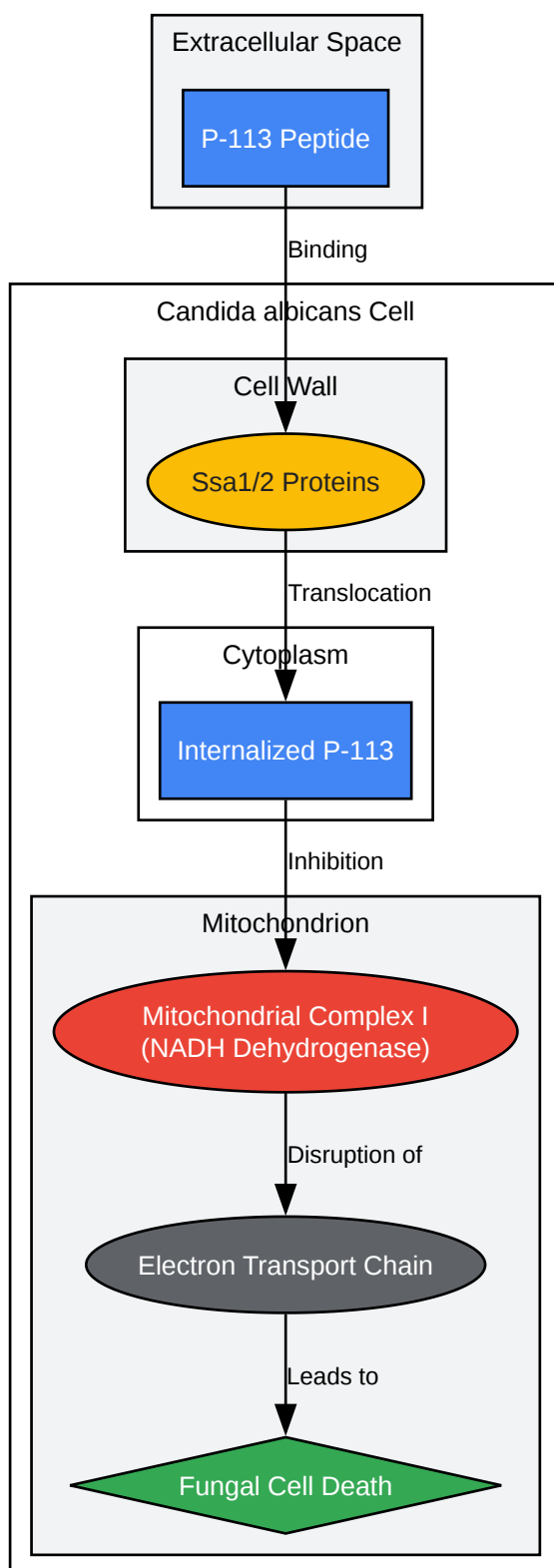
Data sourced from "The Antimicrobial Peptides P-113Du and P-113Tri Function against *Candida albicans*".^[1]

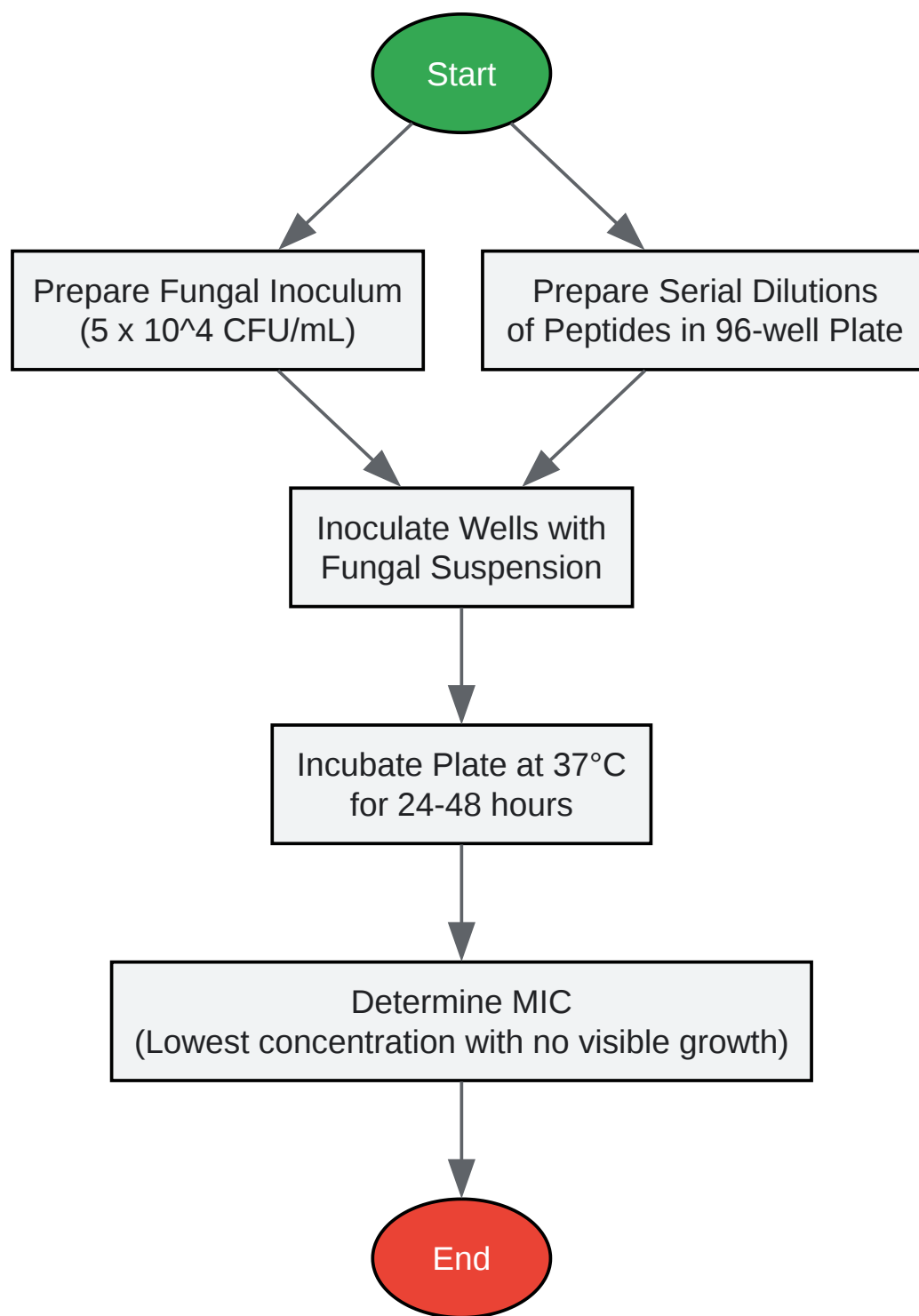
Against biofilm cells, the difference in activity is even more pronounced. The concentrations of the peptides causing a 50% reduction in metabolic activity (50% RMA) were found to be >300 µg/mL for P-113, 51.54 µg/mL for P-113Du, and 43.245 µg/mL for P-113Tri, highlighting the significantly greater potency of the multimeric forms against these resilient fungal communities.^{[1][2]}

Mechanism of Antifungal Action

The primary mechanism of action for P-113 and its derivatives involves the inhibition of mitochondrial complex I (NADH dehydrogenase) in the electron transport chain.^[5] This disruption of cellular respiration leads to fungal cell death.

For P-113, the proposed mechanism involves an initial binding to the Ssa1/2 proteins on the fungal cell surface, followed by translocation into the cytoplasm to reach its mitochondrial target.^[7] While the precise entry mechanism for P-113Du and P-113Tri is still under investigation, it is suggested that their multimeric nature may enhance their interaction with the fungal cell wall and membrane, leading to more efficient cell entry or disruption.





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